

Spectroscopic Characterization of Boc-NH-PEG4: A Technical Guide

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Compound of Interest

Compound Name: Boc-NH-PEG4

Cat. No.: B1676996

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for two common variants of **Boc-NH-PEG4**: **Boc-NH-PEG4-OH** and **Boc-NH-PEG4-NH2**. Detailed experimental protocols for acquiring this spectroscopic data are also presented, offering a comprehensive resource for the characterization of these widely used PEGylated linkers in drug development and bioconjugation.

Core Spectroscopic Data

The structural integrity and purity of **Boc-NH-PEG4** linkers are critical for the successful synthesis of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). NMR and mass spectrometry are powerful analytical techniques for confirming the identity and purity of these compounds.

Boc-NH-PEG4-OH

Molecular Formula: $C_{13}H_{27}NO_6$ [\[1\]](#)

Molecular Weight: 293.4 g/mol [\[1\]](#)

Table 1: Expected 1H NMR Chemical Shifts for **Boc-NH-PEG4-OH**

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
-C(CH ₃) ₃ (Boc)	~1.44	Singlet	9H
-CH ₂ -NH-	~3.3-3.4	Multiplet	2H
PEG Backbone (-O-CH ₂ -CH ₂ -O-)	~3.5-3.7	Multiplet	12H
-CH ₂ -OH	~3.7	Triplet	2H
-NH- (Carbamate)	~5.0	Broad Singlet	1H

Note: Chemical shifts are typically referenced to a deuterated solvent like CDCl₃. Actual values may vary slightly based on solvent and instrument.

Table 2: Expected ¹³C NMR Chemical Shifts for **Boc-NH-PEG4-OH**

Assignment	Chemical Shift (δ , ppm)
-C(CH ₃) ₃ (Boc)	~28.4
-C(CH ₃) ₃ (Boc)	~79.2
-NH-C=O (Carbamate)	~156.1
-CH ₂ -NH-	~40.5
PEG Backbone (-O-CH ₂ -CH ₂ -O-)	~70.0-70.5
-CH ₂ -OH	~61.5

Table 3: Expected Mass Spectrometry Data for **Boc-NH-PEG4-OH**

Ion Species	Expected m/z
[M+H] ⁺	294.19
[M+Na] ⁺	316.17

Boc-NH-PEG4-NH2

Molecular Formula: $C_{15}H_{32}N_2O_6$ [2]

Molecular Weight: 336.4 g/mol [2]

Table 4: Expected 1H NMR Chemical Shifts for **Boc-NH-PEG4-NH2**

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
-C(CH ₃) ₃ (Boc)	~1.44	Singlet	9H
-CH ₂ -NH- (Boc)	~3.25	Triplet	2H
PEG Backbone (-O-CH ₂ -CH ₂ -O-)	~3.55-3.70	Multiplet	12H
-CH ₂ -NH ₂	~2.85	Triplet	2H
-NH- (Carbamate)	Variable	Broad Singlet	1H
-NH ₂	Variable	Broad Singlet	2H

Note: Chemical shifts are typically referenced to a deuterated solvent like CDCl₃. Actual values may vary slightly based on solvent and instrument.

Table 5: Expected ^{13}C NMR Chemical Shifts for **Boc-NH-PEG4-NH2**

Assignment	Chemical Shift (δ , ppm)
-C(CH ₃) ₃ (Boc)	~28.4
-C(CH ₃) ₃ (Boc)	~79.2
-NH-C=O (Carbamate)	~156.1
-CH ₂ -NH- (Boc)	~40.3
PEG Backbone (-O-CH ₂ -CH ₂ -O-)	~70.0-70.5
-CH ₂ -NH ₂	~41.7

Table 6: Expected Mass Spectrometry Data for **Boc-NH-PEG4-NH2**

Ion Species	Expected m/z
[M+H] ⁺	337.24
[M+Na] ⁺	359.22

Experimental Protocols

Reproducible and high-quality spectroscopic data are contingent on standardized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of **Boc-NH-PEG4**, confirming the presence of key functional groups and the integrity of the PEG chain.[\[3\]](#)

1. Sample Preparation:

- Accurately weigh 5-10 mg of the **Boc-NH-PEG4** sample into a clean, dry vial.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
[\[3\]](#) High-purity solvent is crucial to avoid extraneous signals.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely to prevent solvent evaporation.

2. ¹H NMR Acquisition Parameters:

- Instrument: 400 MHz or higher NMR spectrometer.[\[3\]](#)
- Pulse Sequence: Standard single-pulse sequence.[\[3\]](#)[\[4\]](#)
- Number of Scans: 16-64, depending on the sample concentration.[\[3\]](#)[\[4\]](#)
- Relaxation Delay: 1-5 seconds.[\[3\]](#)

- Spectral Width: 0-12 ppm.[3]

3. ^{13}C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled pulse sequence.[4]
- Number of Scans: 1024 or more, as needed for an adequate signal-to-noise ratio.
- Relaxation Delay: 2 seconds.
- Spectral Width: 0-200 ppm.

4. Data Processing:

- Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
- Reference the spectra to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).[4]
- Integrate all peaks in the ^1H NMR spectrum to determine the relative ratios of protons.[4]

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is employed to confirm the molecular weight of **Boc-NH-PEG4** and can be used with tandem mass spectrometry (MS/MS) to further confirm the structure through fragmentation analysis.

1. Sample Preparation:

- Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
- Further dilute the stock solution to a working concentration of 10-100 $\mu\text{g/mL}$ in a solvent suitable for ESI, such as acetonitrile/water with 0.1% formic acid.[3]

2. Mass Spectrometry (MS) Method:

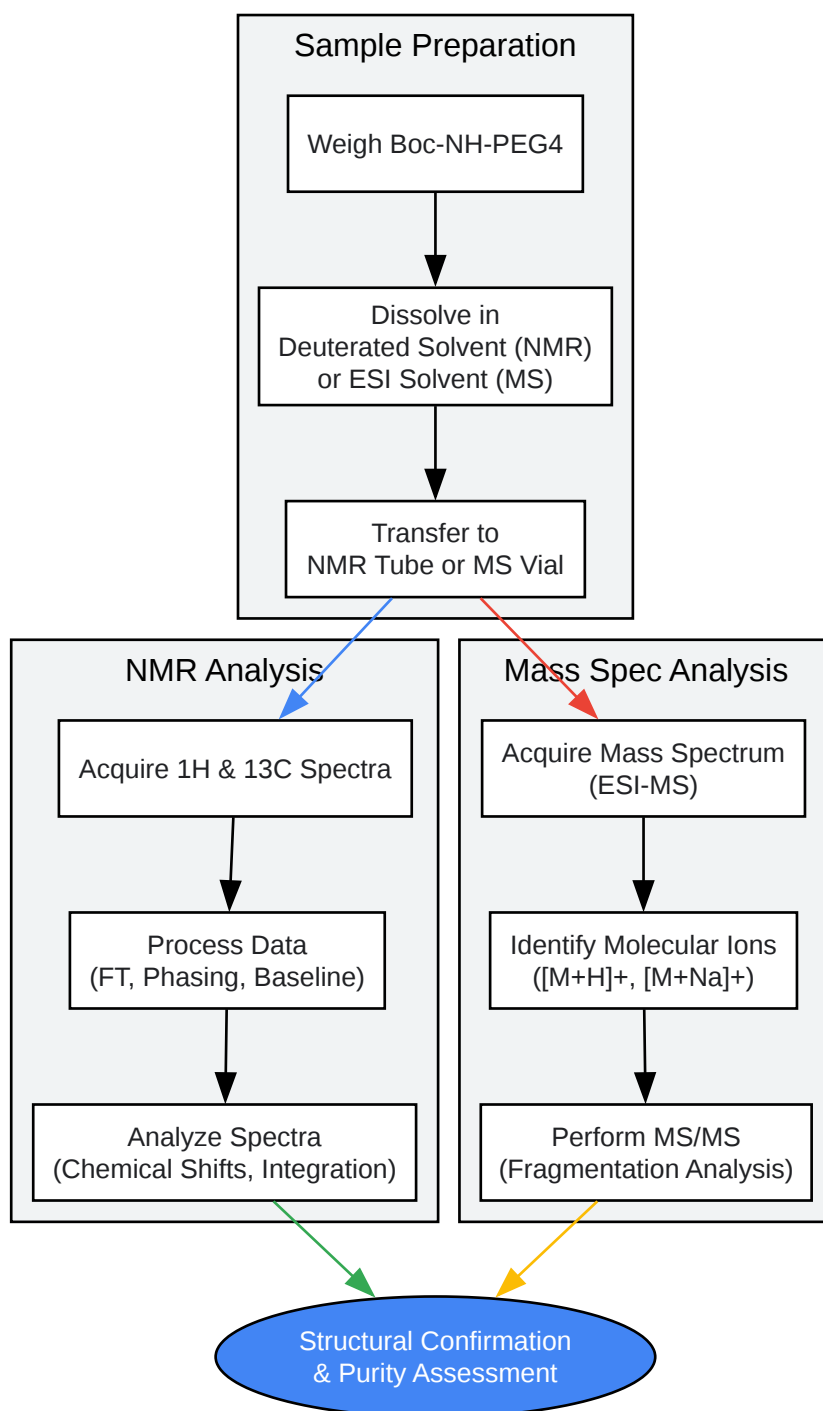
- Mass Spectrometer: An ESI time-of-flight (TOF) or Orbitrap mass spectrometer is recommended.[3]
- Ionization Mode: Positive ion mode is typically used to detect protonated ($[M+H]^+$) and sodiated ($[M+Na]^+$) adducts.[3]
- Mass Range: Scan from m/z 100 to 1000.[5]
- Capillary Voltage: ~ 3.5 kV.[5]
- Cone Voltage: ~ 30 V.[5]
- Source Temperature: ~ 120 °C.[5]
- Desolvation Temperature: ~ 350 °C.[5]

3. Data Analysis:

- Identify the peaks corresponding to the expected molecular ions ($[M+H]^+$, $[M+Na]^+$).
- For MS/MS analysis, select the parent ion and analyze the resulting fragment ions. Major expected fragments include the loss of the Boc group (-100 Da), loss of isobutylene (-56 Da), and cleavages along the PEG chain, resulting in a series of peaks separated by 44 Da.[3]

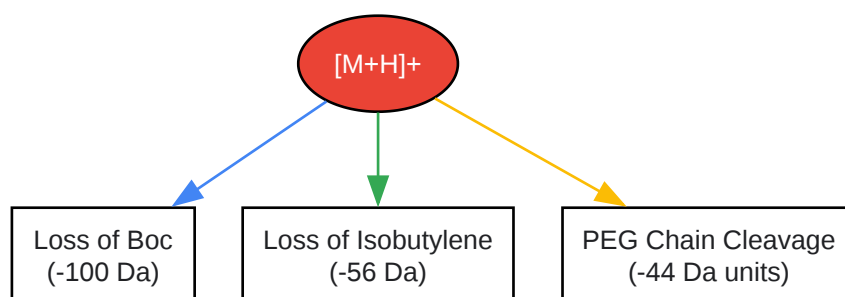
Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of **Boc-NH-PEG4**.



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Caption: General workflow for NMR and Mass Spec analysis of **Boc-NH-PEG4**.



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Caption: Common fragmentation pathways for **Boc-NH-PEG4** in MS/MS.

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References

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